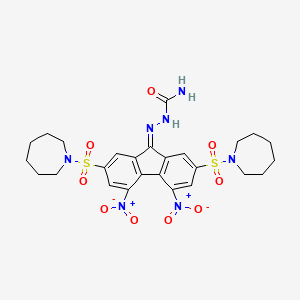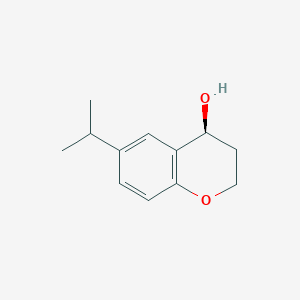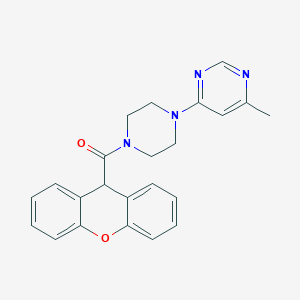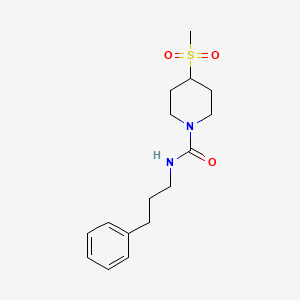![molecular formula C11H8ClN3S B2746632 9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine CAS No. 866149-97-5](/img/structure/B2746632.png)
9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine is a chemical compound with the CAS Number: 866149-97-5 . It has a molecular weight of 249.72 and its IUPAC name is 9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-ylamine . The compound is used in scientific research and as a synthetic intermediate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H8ClN3S/c12-7-1-2-9-8(3-7)10-6(5-16-9)4-14-11(13)15-10/h1-4H,5H2,(H2,13,14,15) .Applications De Recherche Scientifique
Synthesis Techniques
Research on related thienopyrimidine derivatives highlights advanced synthesis techniques, such as microwave-based synthesis. This method involves chlorination, followed by nucleophilic displacement, showcasing the efficiency of microwave irradiation in synthesizing complex compounds quickly, as demonstrated in the synthesis of novel thienopyrimidine bioisosteres of gefitinib (Phoujdar et al., 2008). Another study presents an efficient, library-friendly synthesis of furo- and thieno[2,3-d]pyrimidin-4-amine derivatives via microwave irradiation, starting from readily available amines (Han et al., 2010).
Photophysical Properties
The photophysical properties of pyrimidine derivatives have been extensively studied, indicating their utility in fluorescent applications. One such study synthesized a pyrimidine compound and examined its fluorescent properties in various solvents, demonstrating the potential use of these compounds as pigments or dyes due to their interesting fluorescence characteristics (Mellado et al., 2021).
Crystal Structure and Non-covalent Interactions
Investigations into the crystal structure and non-covalent interactions of pyrimidine derivatives offer insights into their molecular recognition processes. The crystal structure analysis helps in understanding the hydrogen bonding that is crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionalities (Rajam et al., 2017).
Antimicrobial and Antitumor Activities
Several pyrimidine derivatives have been synthesized and evaluated for their potential antimicrobial and antitumor activities. For instance, a study on the synthesis of new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine demonstrated some derivatives exhibiting antibacterial and antifungal activities (El-Gazzar et al., 2008). Another study on the cytotoxic activity and quantum chemical calculations of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives revealed promising cytotoxic activities against human liver cancerous and breast cancerous cell lines (Kökbudak et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c12-7-1-2-9-8(3-7)10-6(5-16-9)4-14-11(13)15-10/h1-4H,5H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJPMIAQMGQZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=C(S1)C=CC(=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine](/img/structure/B2746555.png)
![methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B2746557.png)
![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2746558.png)


![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2746563.png)

![5-Methyl-3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2746565.png)
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,N'-dimethylthiourea](/img/structure/B2746566.png)
![5-methoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746568.png)
